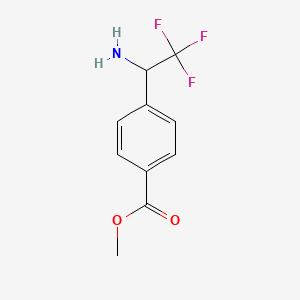

Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate

Description

Strategic Importance of Fluorine in Contemporary Organic Chemistry

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and oxidative stability to fluorinated compounds. brandeis.eduresearchgate.net Fluorine's high electronegativity can significantly influence the acidity and basicity of nearby functional groups, modify molecular conformation, and affect binding interactions with biological targets. researchgate.net

In the pharmaceutical and agrochemical industries, the incorporation of fluorine is a widely used strategy to enhance a drug candidate's metabolic stability, lipophilicity, and bioavailability. brandeis.educenmed.com It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. brandeis.edu The small size of the fluorine atom allows it to replace hydrogen without causing significant steric hindrance, yet its unique electronic properties can lead to dramatically improved efficacy and pharmacokinetic profiles. brandeis.edu

Significance of Chiral Amines as Versatile Building Blocks

Chiral amines are fundamental components of a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. researchgate.netnih.govsigmaaldrich.com The specific three-dimensional arrangement (stereochemistry) of these amines is often critical for their biological function, as different enantiomers of a chiral drug can have vastly different effects, with one being therapeutic while the other might be inactive or even harmful. nih.gov

Consequently, the stereoselective synthesis of chiral amines is a pivotal area of research in synthetic organic chemistry. researchgate.net These compounds serve as indispensable building blocks and intermediates, allowing chemists to construct complex molecules with precise stereochemical control. nih.govsigmaaldrich.com They are also widely used as chiral catalysts and resolving agents in asymmetric synthesis, further highlighting their central role in the creation of enantiomerically pure compounds. nih.govfigshare.com

Role of Ester Functionalities in Synthetic Methodologies and Chemical Transformations

The ester functional group is one of the most common and versatile functionalities in organic chemistry. nih.govacs.org Esters are prevalent in nature, contributing to the fragrances and flavors of fruits and flowers, and are key components of lipids. nih.govappchemical.com In synthetic chemistry, they serve multiple roles.

Esters are important intermediates that can be converted into a wide range of other functional groups, including carboxylic acids, alcohols, amides, and aldehydes. nih.gov They are also frequently employed as protecting groups for carboxylic acids during multi-step syntheses, preventing unwanted side reactions. acs.org The polarity and hydrogen-bonding capabilities of esters influence the solubility and physical properties of molecules. acs.orgappchemical.com Furthermore, the ester group's presence on an aromatic ring, as in a benzoate (B1203000) ester, allows for various chemical modifications of the ring through electrophilic substitution reactions.

Overview of Research Trajectories for Multifunctional Fluorinated Aromatic Amines

The synthesis of multifunctional molecules like Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate, which possess a chiral center adjacent to a trifluoromethyl group, presents a significant synthetic challenge. Research in this area focuses on developing highly selective and efficient catalytic methods.

A primary strategy involves the asymmetric nucleophilic addition of carbon-based groups to trifluoromethyl imines. nih.gov The development of novel chiral catalysts, including those based on metals or purely organic molecules (organocatalysts), is crucial for controlling the enantioselectivity of these transformations. nih.govacs.org Another promising approach is the catalytic enantioselective reduction or isomerization of trifluoromethyl-substituted imines, which can provide a direct route to the desired chiral amines. nih.govnih.gov These methods aim to establish the critical stereocenter with high fidelity, providing access to optically active building blocks for further synthetic elaboration.

While detailed research findings on the specific synthesis and application of this compound are not widely documented in publicly available literature, its structure is recognized and it is available commercially, often as its hydrochloride salt.

| Property | Value |

|---|---|

| PubChem CID | 75481304 nih.gov |

| Molecular Formula | C10H11ClF3NO2 nih.gov |

| Molecular Weight | 285.65 g/mol nih.gov |

| IUPAC Name | This compound;hydrochloride nih.gov |

Properties

IUPAC Name |

methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c1-16-9(15)7-4-2-6(3-5-7)8(14)10(11,12)13/h2-5,8H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPNHHDNFRUHRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 1 Amino 2,2,2 Trifluoroethyl Benzoate

Comprehensive Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate reveals several potential disconnection points, offering various synthetic strategies.

A primary retrosynthetic disconnection involves the carbon-nitrogen bond of the amino group. This approach leads back to a trifluoromethyl-substituted ketone or a related precursor. The subsequent forward synthesis would then involve the formation of an imine followed by reduction. The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common and effective strategy for preparing α-trifluoromethyl amines. nih.gov

The incorporation of the trifluoromethyl (CF3) group is a critical step. One strategy involves the nucleophilic addition of a trifluoromethylating agent to an imine or a related electrophile. Another approach is to start with a precursor that already contains the trifluoromethyl group, such as trifluoroacetaldehyde (B10831) or its derivatives.

The methyl benzoate (B1203000) moiety can be introduced at various stages of the synthesis. One option is to start with a commercially available substituted benzoic acid, such as 4-formylbenzoic acid or 4-acetylbenzoic acid, and build the trifluoroethylamino side chain. Alternatively, the ester can be formed in a later step from the corresponding carboxylic acid through esterification with methanol (B129727), often catalyzed by an acid. mdpi.com

Development and Optimization of Novel Synthetic Pathways

The development of efficient and stereoselective synthetic routes to chiral α-trifluoromethylated amines is an active area of research.

Achieving high enantioselectivity in the synthesis of the chiral amine center is crucial. Various catalytic asymmetric methods have been developed to address this challenge.

A prominent and highly effective method for the enantioselective synthesis of α-trifluoromethylated amines is the asymmetric hydrogenation of trifluoromethyl imines. nih.gov This reaction typically employs a chiral catalyst, often a transition metal complex with a chiral ligand, to stereoselectively deliver hydrogen to the imine double bond.

Several research groups have made significant contributions in this area. For instance, highly enantioselective hydrogenations of trifluoromethyl imines have been achieved using both chiral metal and organic catalysts. nih.gov Palladium-catalyzed asymmetric hydrogenation has been shown to be effective for N-aryl trifluoromethyl imines, yielding chiral fluorinated amines with high enantioselectivity. nih.gov

The choice of catalyst, solvent, and reaction conditions is critical for achieving high yields and enantiomeric excess (ee). The table below summarizes some key findings in the asymmetric hydrogenation of trifluoromethyl imines.

Table 1: Asymmetric Hydrogenation of Trifluoromethyl Imines

| Catalyst System | Substrate Scope | Enantioselectivity (ee) | Reference |

|---|---|---|---|

| Pd-based catalysts | N-aryl trifluoromethyl imines | High | nih.govresearchgate.net |

| Ru-based catalysts | Acyclic N-diphenylphosphinyl imines | Excellent | researchgate.net |

| Chiral Phosphoric Acid | N-aryl ketimines | High | nih.gov |

The reaction scope for these hydrogenations is generally broad for aryl imines, with both electron-donating and electron-withdrawing substituents being well-tolerated. nih.gov However, the synthesis of α-trifluoromethylamines bearing an alkyl group at the stereogenic center remains a challenge with limited catalytic enantioselective approaches available. nih.gov

Enantioselective Approaches to the 1-Amino-2,2,2-trifluoroethyl Moiety

Stereoselective Reductive Amination Protocols

Stereoselective reductive amination of the precursor ketone, methyl 4-(2,2,2-trifluoroacetyl)benzoate, represents a direct and atom-economical approach to furnishing the desired chiral amine. This transformation can be achieved with high enantioselectivity using chiral catalysts, particularly those based on transition metals like ruthenium.

Ruthenium-catalyzed asymmetric reductive amination has proven to be a powerful tool for the synthesis of chiral primary amines from ketones. nih.govnih.gov In this approach, the ketone is reacted with an ammonia (B1221849) source in the presence of a chiral ruthenium catalyst and a reducing agent, typically hydrogen gas. The catalyst, featuring a chiral ligand, orchestrates the enantioselective reduction of the in situ-formed imine intermediate.

A range of chiral ligands can be employed in these ruthenium-catalyzed reactions. The choice of ligand is crucial for achieving high enantioselectivity and can be tailored to the specific substrate.

| Catalyst/Ligand System | Ammonia Source | Reducing Agent | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| [Ru(p-cymene)Cl2]2 / Chiral Diamine | NH4OAc | H2 | High |

| Ru(OAc)2(chiral-phosphine) | NH3 (gas) | H2 | Good to Excellent |

Asymmetric Addition Reactions to Ketones

Asymmetric addition of a nucleophilic amine equivalent to the prochiral ketone, methyl 4-(2,2,2-trifluoroacetyl)benzoate, provides another effective route to the target molecule. This can be achieved through the use of chiral auxiliaries or chiral catalysts that control the stereochemical outcome of the addition.

One common strategy involves the use of a chiral auxiliary, such as a chiral α-methylbenzylamine. The ketone is first condensed with the chiral amine to form a diastereomeric mixture of imines. Subsequent reduction of this imine mixture, often with a hydride source like sodium borohydride, proceeds with facial selectivity guided by the chiral auxiliary. The resulting diastereomeric amines can then be separated, and the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched primary amine.

| Chiral Auxiliary | Reaction Sequence | Key Features |

|---|---|---|

| (R)- or (S)-α-Methylbenzylamine | 1. Imine formation with ketone precursor. 2. Diastereoselective reduction. 3. Cleavage of the auxiliary. | Well-established method, relies on separation of diastereomers. |

Introduction of the Trifluoroethyl Group via Trifluoromethylation Reactions

While the primary focus is often on the stereoselective introduction of the amine, the trifluoromethyl group is a crucial pharmacophore. In the context of synthesizing this compound, the trifluoroacetyl group is typically introduced at the precursor stage. The synthesis of the key precursor, methyl 4-(2,2,2-trifluoroacetyl)benzoate, is paramount.

Formation of the Benzoate Ester: Direct Esterification vs. Acid Chloride Routes

Direct Esterification: The Fischer esterification is a classic and widely used method for this transformation. tcu.eduresearchgate.net In this approach, the carboxylic acid precursor, 4-(1-amino-2,2,2-trifluoroethyl)benzoic acid, is heated with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and the equilibrium is driven towards the ester product by using a large excess of the alcohol and/or by removing the water formed during the reaction. tcu.edu

Acid Chloride Route: An alternative method involves the conversion of the carboxylic acid to the more reactive acid chloride, followed by reaction with methanol. This two-step process often proceeds under milder conditions and can be advantageous for substrates that are sensitive to the harsh conditions of direct esterification. The carboxylic acid is typically treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acid chloride. The subsequent reaction with methanol, often in the presence of a non-nucleophilic base to scavenge the HCl produced, yields the methyl ester.

Synthesis of Key Precursors and Advanced Intermediates

The successful synthesis of this compound relies heavily on the efficient preparation of key precursors and advanced intermediates.

Preparation of Substituted 4-Benzoyl Trifluoromethyl Ketone Derivatives

The central precursor for the stereoselective amination steps is methyl 4-(2,2,2-trifluoroacetyl)benzoate. A common and effective method for the synthesis of such aryl trifluoromethyl ketones is the Friedel-Crafts acylation. google.comorganic-chemistry.orgsemanticscholar.orglibretexts.org This reaction involves the electrophilic acylation of an aromatic ring with a trifluoroacetylating agent in the presence of a Lewis acid catalyst.

For the synthesis of methyl 4-(2,2,2-trifluoroacetyl)benzoate, a suitable starting material would be methyl benzoate. The reaction would proceed by treating methyl benzoate with a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride, and a Lewis acid catalyst like aluminum chloride (AlCl₃). google.com The acylation typically occurs at the para position due to the directing effect of the methoxycarbonyl group.

An alternative approach could involve the trifluoroacetylation of a different aromatic precursor, such as 4-bromobenzoate, followed by subsequent functional group transformations to introduce the methyl ester. prepchem.comchemicalbook.combiosynth.com

Synthesis of Chiral Auxiliaries and Ligands for Asymmetric Transformations

The success of the asymmetric synthetic routes described above is critically dependent on the availability of high-purity chiral auxiliaries and ligands.

Chiral Auxiliaries: As mentioned, chiral α-methylbenzylamine is a readily available and commonly used chiral auxiliary. It can be obtained in both (R) and (S) forms, allowing for the synthesis of either enantiomer of the target compound.

Chiral Ligands: For the catalytic asymmetric reductive amination, a diverse array of chiral ligands has been developed. nih.govdicp.ac.cnnih.govoup.com These ligands are often bidentate or tridentate and coordinate to the metal center (e.g., ruthenium) to create a chiral environment. The synthesis of these ligands can be complex, often involving multi-step sequences starting from commercially available chiral building blocks. Examples of ligand classes that have shown high efficacy in asymmetric reductions include those based on chiral diamines, phosphines, and amino alcohols. nih.govdicp.ac.cn The modular nature of many of these ligand scaffolds allows for fine-tuning of their steric and electronic properties to optimize the enantioselectivity of the catalytic reaction. nih.gov

Catalytic Strategies in Compound Synthesis

Catalytic approaches are central to the efficient and selective synthesis of complex organic molecules. For the preparation of chiral α-trifluoromethyl amines, these strategies are broadly categorized based on the nature of the catalyst employed. Key methods include the use of transition metal complexes for various bond formations, small organic molecules to induce asymmetry, and enzymes to perform highly selective transformations under mild conditions. These strategies often target the asymmetric reduction of trifluoromethyl imines or the addition of nucleophiles to these precursors.

Transition metal catalysis offers powerful tools for the synthesis of α-trifluoromethyl amines. A primary pathway involves the catalytic hydrogenation or transfer hydrogenation of a corresponding trifluoromethyl ketimine precursor, methyl 4-(2,2,2-trifluoro-1-iminoethyl)benzoate. Various transition metals, including palladium, rhodium, and iridium, complexed with chiral ligands, are effective for this transformation, enabling the production of the target amine with high enantioselectivity.

For instance, palladium-catalyzed asymmetric hydrogenation of N-protected trifluoromethyl imines has been shown to be a viable method. nih.gov While direct examples for the specific substrate leading to this compound are not extensively detailed in the literature, analogous systems demonstrate the principle. For example, Pd-catalyzed hydrogenations of N-PMP (p-methoxyphenyl) protected trifluoromethyl imines have achieved high enantiomeric excesses (ee). nih.gov Another significant approach is the addition of aryl groups to trifluoromethyl imines. The Lautens group demonstrated that palladium(II) catalysts can facilitate the addition of arylboroxines to N,O-acetals derived from trifluoroacetaldehyde, representing a method for constructing the benzylic amine scaffold. nih.gov

| Catalyst/Ligand System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Pd(II)/PyOX | Aniline-derived N,O-acetals | Benzylic α-CF3 amines | High | nih.gov |

| Rh-diene complex | Cyclic trifluoromethyl imine | Arylated α-CF3 amines | Excellent | nih.gov |

This table presents data for analogous transition metal-catalyzed reactions on similar substrate classes, illustrating the potential for the synthesis of this compound.

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, utilizing small, chiral organic molecules to catalyze enantioselective transformations. nih.govbeilstein-journals.org For the synthesis of chiral α-trifluoromethyl amines, organocatalytic methods such as transfer hydrogenation and isomerization of imines are particularly relevant. nih.gov

A notable approach is the highly enantioselective isomerization of trifluoromethyl imines to the corresponding enamines, catalyzed by chiral Brønsted acids or bases, which can then be reduced to the target amine. For example, a 1,3-proton shift in an N-benzyl trifluoromethyl imine can be catalyzed by a cinchona alkaloid derivative. This strategy provides access to a broad range of both aromatic and aliphatic chiral trifluoromethylated amines. nih.gov Research has shown that electron-withdrawing groups on the N-benzyl protecting group, such as a carboxylate, can dramatically improve the reaction conversion. nih.gov

Another important organocatalytic method is the transfer hydrogenation of trifluoromethyl ketimines. Chiral phosphoric acids have been used as catalysts in combination with a Hantzsch ester as the hydrogen source to achieve high enantioselectivities in the reduction of various N-aryl trifluoromethyl ketimines. nih.gov

| Organocatalyst | Reaction Type | Substrate Type | Enantiomeric Excess (ee) | Reference |

| 9-OH cinchona alkaloid | Isomerization | N-benzyl trifluoromethyl imines | High | nih.gov |

| Chiral Phosphoric Acid | Transfer Hydrogenation | N-Aryl trifluoromethyl ketimines | High | nih.gov |

| Proline | Mannich Reaction | N-PMP trifluoromethyl imine | Single enantiomer | nih.gov |

This table showcases the effectiveness of organocatalysts in analogous asymmetric syntheses of α-trifluoromethyl amines.

Biocatalysis offers a highly selective and environmentally benign approach to the synthesis of chiral molecules. Enzymes can operate under mild reaction conditions and often exhibit exceptional levels of enantio- and regioselectivity. For the production of chiral amines, enzymes such as transaminases, amine dehydrogenases, and imine reductases are commonly employed.

While specific biocatalytic routes to this compound are not prominently documented, the general applicability of biocatalysis for α-trifluoromethyl amine synthesis is established. For instance, engineered enzymes can catalyze the asymmetric reductive amination of a corresponding α-trifluoromethyl ketone precursor. Ketoreductases and imine reductases (IREDs) are particularly suitable for the reduction of the C=O or C=N double bond, respectively, to furnish the chiral amine. nih.gov

Furthermore, engineered variants of cytochrome c have been developed to catalyze asymmetric N-H carbene insertion reactions, providing a novel route to enantioenriched α-trifluoromethyl amino esters. This methodology demonstrates the potential of harnessing and redesigning natural enzyme scaffolds for challenging chemical transformations.

| Enzyme Class | Reaction Type | Precursor Type | Key Advantage |

| Imine Reductase (IRED) | Asymmetric reduction | Trifluoromethyl imine | High enantioselectivity |

| Transaminase (TAm) | Asymmetric amination | Trifluoromethyl ketone | Direct amination |

| Engineered Cytochrome c | N-H Carbene Insertion | Diazo compound & Amine | Novel bond formation |

This table summarizes biocatalytic strategies applicable to the synthesis of chiral α-trifluoromethyl amines.

Stereochemical Investigations of Methyl 4 1 Amino 2,2,2 Trifluoroethyl Benzoate

Enantioselective Synthesis and Chiral Resolution Techniques

The preparation of enantiomerically pure forms of Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate is paramount for evaluating the biological activity of each enantiomer. This can be achieved through asymmetric synthesis or by resolving the racemic mixture.

A classical and industrially viable method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. This technique leverages the different physicochemical properties of the resulting diastereomers, such as solubility, to enable their separation by fractional crystallization. For the resolution of a basic compound like this compound, a chiral acid is typically employed as the resolving agent.

The selection of an appropriate chiral resolving agent is crucial for successful diastereomeric salt formation and subsequent separation. nih.gov Factors to consider include the acidity of the resolving agent, the solvent system for crystallization, and the stability of the resulting salts. Commonly used chiral acids for resolving amines include tartaric acid, mandelic acid, and camphorsulfonic acid.

The process involves reacting the racemic amine with an enantiomerically pure chiral acid in a suitable solvent. The resulting diastereomeric salts, having different spatial arrangements, exhibit distinct physical properties. Through careful control of crystallization conditions, one diastereomer will preferentially crystallize from the solution, allowing for its separation by filtration. The purified diastereomeric salt is then treated with a base to liberate the enantiomerically enriched amine.

Table 1: Potential Chiral Resolving Agents for this compound

| Chiral Resolving Agent | Acid Type | Potential Advantages |

| (+)-Tartaric Acid | Dicarboxylic Acid | Readily available, relatively inexpensive. |

| (R)-(-)-Mandelic Acid | α-Hydroxy Acid | Often forms well-defined crystalline salts. |

| (1S)-(+)-10-Camphorsulfonic Acid | Sulfonic Acid | Strong acid, can be effective for weakly basic amines. |

This table presents potential resolving agents based on common practices in chemical resolution. The optimal agent and conditions would need to be determined experimentally.

Chromatographic techniques offer a powerful alternative for the analytical and preparative separation of enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are widely employed for this purpose.

In chiral HPLC, the racemic mixture is passed through a column containing a CSP. The enantiomers interact differently with the chiral environment of the stationary phase, leading to different retention times and, consequently, their separation. A variety of CSPs are commercially available, based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and synthetic polymers. The choice of CSP and the mobile phase composition are critical for achieving optimal separation. For amino compounds, CSPs that can engage in hydrogen bonding, dipole-dipole interactions, and steric repulsion are often effective.

Supercritical Fluid Chromatography (SFC) has emerged as a valuable technique for chiral separations, often providing faster separations and using more environmentally friendly mobile phases (typically supercritical CO2 with a co-solvent) compared to HPLC. The principles of separation in chiral SFC are similar to those in HPLC, relying on differential interactions between the enantiomers and the CSP.

Table 2: Illustrative Chromatographic Conditions for Enantioseparation of Chiral Amines

| Technique | Chiral Stationary Phase | Mobile Phase | Flow Rate | Detection |

| HPLC | Chiralcel OD-H (Amylose derivative) | Hexane/Isopropanol/Diethylamine | 1.0 mL/min | UV at 254 nm |

| SFC | Chiralpak AD-H (Amylose derivative) | CO2/Methanol (B129727) with additive | 3.0 mL/min | UV at 254 nm |

This table provides typical starting conditions for the enantioseparation of chiral amines. Method optimization would be required for this compound.

Determination of Absolute Configuration via Spectroscopic and Diffraction Methods

Once the enantiomers are separated, determining their absolute configuration (the actual three-dimensional arrangement of atoms) is essential. Several methods can be employed for this purpose.

One powerful technique is the use of chiral derivatizing agents (CDAs) in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com The chiral amine is reacted with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form two diastereomeric amides. mdpi.com The NMR spectra of these diastereomers will show differences in the chemical shifts of protons near the chiral center. By analyzing these differences and applying established models, the absolute configuration of the original amine can be deduced. nih.govacs.org

X-ray crystallography provides an unambiguous determination of the absolute configuration. This method involves growing a single crystal of an enantiomerically pure sample (often as a salt with a chiral counter-ion of known configuration) and analyzing the diffraction pattern of X-rays passing through the crystal. The resulting electron density map reveals the precise spatial arrangement of all atoms in the molecule.

Stereochemical Stability and Racemization Studies

Investigating the stereochemical stability of this compound is crucial, as racemization (the conversion of an enantiomerically pure substance into a racemic mixture) can lead to a loss of biological activity. The chiral center in this molecule is a benzylic amine, and its stability can be influenced by factors such as temperature, pH, and the presence of catalysts.

Racemization studies typically involve subjecting an enantiomerically enriched sample to various conditions and monitoring the enantiomeric excess (ee) over time using a chiral analytical technique like HPLC or SFC. The rate of racemization can then be determined under different conditions to establish the compound's stereochemical stability. The presence of the electron-withdrawing trifluoromethyl group may influence the stability of the chiral center.

Conformational Analysis and Stereoelectronic Effects in Solution and Solid State

The three-dimensional conformation of this compound can significantly impact its interactions with biological targets. Conformational analysis aims to identify the most stable spatial arrangements of the atoms in the molecule.

In solution, NMR spectroscopy, particularly the use of Nuclear Overhauser Effect (NOE) experiments, can provide information about the proximity of different protons in the molecule, helping to elucidate the preferred conformation. mdpi.com Computational methods, such as Density Functional Theory (DFT), are also powerful tools for predicting the relative energies of different conformers and understanding the stereoelectronic effects that govern their stability. researchgate.net

In the solid state, X-ray crystallography provides a detailed picture of the molecular conformation. nih.govresearchgate.net By comparing the solid-state conformation with the preferred conformation in solution, insights can be gained into the influence of crystal packing forces on the molecular geometry. The stereoelectronic effects of the trifluoromethyl group, such as its strong inductive electron-withdrawing nature and potential for weak hydrogen bonding, are expected to play a significant role in determining the conformational preferences of the molecule.

Derivatization and Chemical Transformations of Methyl 4 1 Amino 2,2,2 Trifluoroethyl Benzoate

Reactions at the Primary Amine Functionality

The primary amine group of Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate is a key site for derivatization, allowing for the introduction of a wide range of functional groups. These modifications can significantly alter the molecule's physical, chemical, and biological properties.

Formation of Amides, Ureas, and Thioureas

The primary amine can readily react with various acylating agents and isocyanates to form stable amide, urea, and thiourea derivatives.

Amides: Amide bond formation is a fundamental transformation in organic chemistry. The primary amine of this compound can be acylated using various reagents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. For instance, the reaction with an acyl chloride, typically in the presence of a non-nucleophilic base like triethylamine or pyridine, proceeds to yield the corresponding N-acylated derivative. While specific examples for the title compound are not extensively documented, the acylation of structurally similar α-trifluoromethyl benzylamines is well-established. These reactions generally proceed under standard acylation conditions, though the reduced nucleophilicity of the amine may necessitate slightly more forcing conditions compared to their non-fluorinated analogs.

Ureas and Thioureas: The synthesis of ureas and thioureas from primary amines is a straightforward process involving the reaction with isocyanates and isothiocyanates, respectively. This reaction is typically high-yielding and proceeds under mild conditions. The nucleophilic attack of the primary amine on the electrophilic carbon of the isocyanate or isothiocyanate leads to the formation of the corresponding urea or thiourea. The synthesis of urea and thiourea derivatives from chiral α-trifluoromethyl amines has been reported, highlighting the utility of this reaction for creating diverse molecular scaffolds. These reactions are often carried out in aprotic solvents like dichloromethane or tetrahydrofuran at room temperature.

| Reagent | Product Type | General Reaction Conditions |

| Acyl Chloride (R-COCl) | Amide | Aprotic solvent (e.g., CH2Cl2, THF), Base (e.g., Et3N, Pyridine), Room Temperature |

| Isocyanate (R-NCO) | Urea | Aprotic solvent (e.g., CH2Cl2, THF), Room Temperature |

| Isothiocyanate (R-NCS) | Thiourea | Aprotic solvent (e.g., CH2Cl2, THF), Room Temperature |

Selective N-Alkylation and Acylation Reactions

Selective introduction of alkyl or acyl groups at the nitrogen atom can be achieved through various synthetic methodologies.

N-Alkylation: Direct N-alkylation of the primary amine can be accomplished using alkyl halides. However, this method can sometimes lead to over-alkylation, yielding secondary and tertiary amines. To achieve mono-alkylation, reductive amination is a more controlled and widely used approach. This involves the initial formation of an imine or Schiff base with an aldehyde or ketone, followed by in-situ reduction with a reducing agent like sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN). While direct N-alkylation of α-trifluoromethyl benzylamines has been explored, reductive amination often provides higher yields and better selectivity for the mono-alkylated product.

N-Acylation: As discussed in the previous section, N-acylation is a robust method for derivatizing the primary amine. The choice of acylating agent can be tailored to introduce a wide variety of functional groups. For example, reaction with chloroformates or sulfonyl chlorides can yield carbamate and sulfonamide derivatives, respectively. The conditions for these reactions are similar to those for standard amide formation.

| Reaction Type | Reagents | Product | Key Features |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing Agent (e.g., NaBH4) | Secondary Amine | Good control over mono-alkylation |

| N-Acylation | Acyl Chloride, Anhydride (B1165640) | Amide | Versatile, wide range of acyl groups can be introduced |

| Carbamate Formation | Chloroformate (R-OCOCl) | Carbamate | Stable protecting group or functional moiety |

| Sulfonamide Formation | Sulfonyl Chloride (R-SO2Cl) | Sulfonamide | Electron-withdrawing group, can alter acidity of N-H bond |

Synthesis of Imine and Schiff Base Derivatives

The primary amine of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the product. The presence of the electron-withdrawing trifluoromethyl group can influence the rate and equilibrium of imine formation. The synthesis of imines from α-trifluoromethyl benzylamines has been demonstrated, often requiring acid or base catalysis and azeotropic removal of water. These imine derivatives can serve as versatile intermediates for further synthetic transformations, such as reduction to secondary amines or as ligands in coordination chemistry.

Transformations of the Methyl Ester Group

The methyl ester functionality on the benzene (B151609) ring provides another handle for chemical modification, allowing for transformations that can alter the polarity and reactivity of the molecule.

Transesterification with Various Alcohols

Transesterification is a process where the methyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. This reaction can be catalyzed by either an acid or a base. In acid-catalyzed transesterification, a large excess of the new alcohol is typically used to drive the equilibrium towards the desired product. Base-catalyzed transesterification is often faster and can be achieved with catalytic amounts of a base like an alkoxide. The choice of catalyst and reaction conditions will depend on the specific alcohol being used and the stability of the starting material. Transesterification of methyl benzoates with various alcohols is a common transformation and can be applied to this compound to generate a library of different ester derivatives.

| Transformation | Reagents and Conditions | Product |

| Hydrolysis (Basic) | 1. NaOH or KOH, H2O/MeOH, Heat2. H3O+ | Carboxylic Acid |

| Hydrolysis (Acidic) | H3O+, Heat | Carboxylic Acid |

| Transesterification (Acidic) | R'-OH (excess), H+ catalyst, Heat | New Ester (R' = alkyl, aryl) |

| Transesterification (Basic) | R'-OH, NaOR' or other base catalyst | New Ester (R' = alkyl, aryl) |

Reductions to Alcohol and Amine Derivatives

The selective reduction of the methyl ester moiety in N-protected this compound provides a direct route to corresponding alcohol derivatives. This transformation is typically achieved using powerful hydride-based reducing agents that can effectively reduce esters.

Detailed research findings indicate that the chemoselective reduction of the ester group can be accomplished without affecting the N-protecting group (such as a Boc group) or the stable trifluoromethyl group. Lithium aluminum hydride (LiAlH₄) is a sufficiently potent reagent for this conversion, transforming the methyl ester into a primary alcohol. The reaction is typically conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction and hydrolyze the intermediate aluminum alkoxide complex. This process yields (4-(1-((tert-butoxycarbonyl)amino)-2,2,2-trifluoroethyl)phenyl)methanol, a key intermediate for further functionalization.

| Substrate | Reagent | Solvent | Product |

|---|---|---|---|

| Methyl 4-(1-((tert-butoxycarbonyl)amino)-2,2,2-trifluoroethyl)benzoate | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | (4-(1-((tert-butoxycarbonyl)amino)-2,2,2-trifluoroethyl)phenyl)methanol |

Modifications and Functionalization of the Aromatic Ring

Functionalization of the aromatic ring of this compound opens pathways to a wide range of novel analogs. These modifications are achieved through classical electrophilic aromatic substitution or modern palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions (e.g., Halogenation, Nitration)

The regioselectivity of electrophilic aromatic substitution on the N-protected parent compound is dictated by the directing effects of the existing substituents. The aromatic ring contains two groups positioned para to each other:

Methyl Ester (-COOCH₃): A moderately deactivating group that directs incoming electrophiles to the meta position. libretexts.org

N-protected 1-amino-2,2,2-trifluoroethyl group (-CH(NHBoc)CF₃): An alkyl-type group that is considered an ortho, para-director. wikipedia.org

The directing effects of both substituents converge on the same positions: the carbons at the 3- and 5-positions, which are ortho to the aminoethyl group and meta to the ester group. Due to the significant steric hindrance of the -CH(NHBoc)CF₃ group, substitution is highly favored at these positions.

Halogenation: Bromination or chlorination can be achieved using standard electrophilic aromatic substitution conditions. For instance, reacting the N-Boc protected substrate with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) yields the 3-bromo derivative.

Nitration: The introduction of a nitro group is accomplished by treating the substrate with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). researchgate.net The strong acid conditions necessitate prior protection of the amine to prevent its protonation, which would otherwise render it a strongly deactivating, meta-directing ammonium group. wikipedia.org The reaction proceeds to afford the 3-nitro derivative.

| Reaction Type | Substrate | Reagents | Major Product |

|---|---|---|---|

| Halogenation (Bromination) | Methyl 4-(1-((tert-butoxycarbonyl)amino)-2,2,2-trifluoroethyl)benzoate | Br₂, FeBr₃ | Methyl 3-bromo-4-(1-((tert-butoxycarbonyl)amino)-2,2,2-trifluoroethyl)benzoate |

| Nitration | Methyl 4-(1-((tert-butoxycarbonyl)amino)-2,2,2-trifluoroethyl)benzoate | HNO₃, H₂SO₄ | Methyl 3-nitro-4-(1-((tert-butoxycarbonyl)amino)-2,2,2-trifluoroethyl)benzoate |

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)

The halogenated derivatives synthesized via electrophilic aromatic substitution are valuable precursors for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are cornerstones of modern organic synthesis for constructing complex molecular architectures.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an aryl halide, such as Methyl 3-bromo-4-(1-((tert-butoxycarbonyl)amino)-2,2,2-trifluoroethyl)benzoate, with an organoboron compound (e.g., an arylboronic acid). rsc.orgiaea.org This reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like sodium carbonate. This method is highly effective for synthesizing biaryl compounds. nih.gov

Heck Reaction: The Heck reaction couples the aryl halide with an alkene, such as styrene or an acrylate, to form a substituted alkene. nih.gov The reaction is generally catalyzed by a palladium(II) salt like palladium(II) acetate, often in the presence of a phosphine ligand and a base (e.g., triethylamine). mdpi.comnih.gov

Sonogashira Reaction: The Sonogashira coupling reaction facilitates the formation of a C-C bond between the aryl halide and a terminal alkyne. researchgate.netnih.gov This transformation requires a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base, leading to the synthesis of aryl-substituted alkynes. nih.gov

| Reaction Name | Substrate | Coupling Partner | Typical Catalyst System | Expected Product Structure |

|---|---|---|---|---|

| Suzuki Coupling | Methyl 3-bromo-4-(1-(NHBoc)-2,2,2-trifluoroethyl)benzoate | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | Methyl 3-aryl-4-(1-(NHBoc)-2,2,2-trifluoroethyl)benzoate |

| Heck Coupling | Methyl 3-bromo-4-(1-(NHBoc)-2,2,2-trifluoroethyl)benzoate | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Methyl 4-(1-(NHBoc)-2,2,2-trifluoroethyl)-3-(styryl)benzoate |

| Sonogashira Coupling | Methyl 3-bromo-4-(1-(NHBoc)-2,2,2-trifluoroethyl)benzoate | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | Methyl 4-(1-(NHBoc)-2,2,2-trifluoroethyl)-3-(alkynyl)benzoate |

Advanced Spectroscopic and Analytical Characterization of Methyl 4 1 Amino 2,2,2 Trifluoroethyl Benzoate

High-Resolution Mass Spectrometry for Elemental Composition and Molecular Weight Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the initial characterization of a novel compound. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula. For Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate (Molecular Formula: C₁₀H₁₀F₃NO₂), HRMS analysis is critical to confirm its elemental composition and exact molecular weight. uni.lu

The monoisotopic mass of the neutral molecule is calculated to be 233.06636 Da. In a typical HRMS experiment using electrospray ionization (ESI), the compound is expected to be observed as a protonated molecular ion, [M+H]⁺, with a calculated m/z of 234.07364. uni.lu The high resolution of the instrument allows for the differentiation of this ion from other ions with the same nominal mass but different elemental compositions. The experimentally measured mass is typically expected to be within a few parts per million (ppm) of the calculated value, providing strong evidence for the assigned formula. In addition to the protonated molecule, other adducts may be observed, which can further support the molecular weight determination.

Table 1: Predicted HRMS Adducts for this compound

| Adduct Type | Calculated m/z |

|---|---|

| [M+H]⁺ | 234.07364 |

| [M+Na]⁺ | 256.05558 |

| [M+K]⁺ | 272.02952 |

| [M+NH₄]⁺ | 251.10018 |

Data sourced from predicted values. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. A combination of one-dimensional and two-dimensional NMR experiments provides information on the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

One-dimensional NMR spectra provide fundamental information about the different types of protons, carbons, and fluorine atoms in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the para-substituted benzene (B151609) ring will appear as two distinct doublets, characteristic of an AA'BB' spin system. The methine proton (CH) adjacent to the trifluoromethyl group is expected to be a quartet due to coupling with the three equivalent fluorine atoms. The methyl ester (OCH₃) protons will appear as a singlet, and the amine (NH₂) protons will likely be a broad singlet.

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom. The trifluoromethyl (CF₃) carbon will appear as a quartet due to one-bond coupling with the fluorine atoms. The adjacent methine carbon will also show coupling to fluorine. The aromatic carbons will have distinct chemical shifts, and the ester carbonyl and methyl carbons will be readily identifiable. hmdb.carsc.orgrsc.orgchemicalbook.comchemicalbook.com

¹⁹F NMR: Given the presence of the trifluoromethyl group, ¹⁹F NMR is a particularly informative technique. A single signal is expected for the three equivalent fluorine atoms of the CF₃ group. This signal will appear as a doublet due to coupling with the adjacent methine proton. rsc.orgacs.org The chemical shift of this signal is characteristic of a CF₃ group attached to a chiral center. acs.org

Table 2: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.9 - 8.1 | Doublet | 2 x Ar-H (ortho to -COOCH₃) |

| ¹H | 7.4 - 7.6 | Doublet | 2 x Ar-H (ortho to -CH(NH₂)CF₃) |

| ¹H | ~4.5 | Quartet | CH(NH₂)CF₃ |

| ¹H | ~3.9 | Singlet | -COOCH₃ |

| ¹H | 1.5 - 3.0 | Broad Singlet | -NH₂ |

| ¹³C | ~166 | Singlet | -C OOCH₃ |

| ¹³C | ~145 | Singlet | Ar-C -CH(NH₂)CF₃ |

| ¹³C | ~131 | Singlet | Ar-C -COOCH₃ |

| ¹³C | ~130 | Singlet | 2 x Ar-C H (ortho to -COOCH₃) |

| ¹³C | ~127 | Singlet | 2 x Ar-C H (ortho to -CH(NH₂)CF₃) |

| ¹³C | ~125 | Quartet | -C F₃ |

| ¹³C | ~60 | Quartet | -C H(NH₂)CF₃ |

| ¹³C | ~52 | Singlet | -COOC H₃ |

| ¹⁹F | -65 to -75 | Doublet | -CF₃ |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. rsc.orgrsc.orgacs.org

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent aromatic protons and between the methine proton and the amine protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign the protonated carbons in the molecule, such as the aromatic CH groups, the methine carbon, and the methyl ester carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for piecing together the molecular skeleton. Expected correlations include from the methyl protons to the ester carbonyl carbon, and from the methine proton to the aromatic quaternary carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. For instance, NOE correlations could be observed between the methine proton and the protons on the adjacent aromatic ring.

Since this compound is a chiral compound, determining its enantiomeric excess (ee) is often necessary. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this analysis. researchgate.net

This can be achieved by using chiral shift reagents (CSRs) or chiral derivatizing agents (CDAs). researchgate.netfiveable.me Chiral lanthanide shift reagents, such as Tris[3-(trifluoromethylhydroxymethylene)-d-camphorato]europium(III) (Eu(tfc)₃), can form diastereomeric complexes with the amine. core.ac.ukacs.org These diastereomeric complexes are non-equivalent in the NMR and will exhibit separate signals for each enantiomer, allowing for the determination of their ratio by integration.

Alternatively, the amine can be reacted with a chiral derivatizing agent, such as Mosher's acid chloride or a fluorinated chiral acid, to form stable diastereomeric amides. nih.govnih.govacs.orgbohrium.com These diastereomers will have distinct chemical shifts, particularly in the ¹⁹F NMR spectrum, where the high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus often lead to baseline separation of the signals for the two diastereomers, enabling accurate ee determination. nih.govbohrium.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), the C=O of the ester group (a strong band around 1720 cm⁻¹), the aromatic C=C bonds (in the 1450-1600 cm⁻¹ region), and strong C-F stretching vibrations for the trifluoromethyl group (in the 1100-1300 cm⁻¹ region). nih.govnist.govresearchgate.net

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3500 - 3300 | Primary Amine (-NH₂) | N-H Stretch |

| 3100 - 3000 | Aromatic Ring | C-H Stretch |

| 3000 - 2850 | Methyl Group (-OCH₃) | C-H Stretch |

| ~1720 | Ester (-COOCH₃) | C=O Stretch |

| 1600 - 1450 | Aromatic Ring | C=C Stretch |

| 1300 - 1100 | Trifluoromethyl (-CF₃) | C-F Stretch |

| ~1250 | Ester (-COOCH₃) | C-O Stretch |

Data is based on typical values for the listed functional groups. nih.govresearchgate.net

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and other non-polar bonds.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be grown. This technique provides precise measurements of bond lengths, bond angles, and torsion angles.

A crystal structure of this compound would confirm the molecular connectivity and reveal the preferred conformation of the molecule in the crystal lattice. Furthermore, it would provide invaluable information about intermolecular interactions, such as hydrogen bonding. It is highly probable that the amine (N-H) and ester (C=O) groups would participate in a network of intermolecular hydrogen bonds, which dictate the crystal packing arrangement. nih.govcore.ac.uk While no public crystal structure is currently available for this specific compound, analysis of related structures provides insight into the likely interactions. nih.gov

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Assessment

The chirality of this compound, arising from the stereogenic center at the carbon bearing the amino and trifluoromethyl groups, can be unequivocally established and analyzed using chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These methods are instrumental in elucidating the absolute configuration and conformational preferences of chiral molecules in solution.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. creative-biostructure.com This differential absorption (ΔA) is a function of wavelength and provides information about the electronic transitions within the molecule. The resulting CD spectrum, a plot of molar ellipticity [θ] against wavelength, exhibits positive or negative peaks, known as Cotton effects, which are characteristic of the molecule's three-dimensional structure. bhu.ac.inpbsiddhartha.ac.in For this compound, electronic transitions associated with the benzoate (B1203000) chromophore are expected to be perturbed by the adjacent chiral center, giving rise to distinct CD signals. The sign and magnitude of these Cotton effects are exquisitely sensitive to the spatial arrangement of the substituents around the stereocenter.

Optical Rotatory Dispersion (ORD) spectroscopy, on the other hand, measures the rotation of the plane of polarized light as a function of wavelength. creative-biostructure.combhu.ac.in An ORD spectrum is a plot of specific rotation [α] or molar rotation [Φ] versus wavelength. Chiral molecules exhibit different refractive indices for left and right circularly polarized light, leading to this rotation. bhu.ac.in In regions of electronic absorption, the ORD curve will show a characteristic peak and trough, which also constitutes a Cotton effect. bhu.ac.inpbsiddhartha.ac.in The shape and sign of the Cotton effect in an ORD spectrum are directly related to the absolute configuration of the chiral center.

The analysis of the enantiomers of this compound would be expected to yield mirror-image CD and ORD spectra. For instance, if the (R)-enantiomer exhibits a positive Cotton effect at a specific wavelength, the (S)-enantiomer will display a negative Cotton effect of equal magnitude at the same wavelength. This principle is fundamental to the assignment of absolute configuration by comparing experimentally obtained spectra with those of stereochemically defined reference compounds or with spectra predicted by theoretical calculations.

While specific experimental CD and ORD data for this compound are not extensively reported in the literature, the expected chiroptical properties can be inferred from studies on similar chiral trifluoromethylated amines and aromatic compounds. The trifluoromethyl group, with its significant electronic and steric influence, is known to play a crucial role in determining the conformational preferences of adjacent stereocenters, which in turn would be reflected in the CD and ORD spectra.

Hypothetical Chiroptical Data for the Enantiomers of this compound

The following table presents hypothetical data to illustrate the expected results from a CD and ORD analysis of the enantiomers of this compound in a specified solvent.

| Enantiomer | Technique | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Specific Rotation [α] (deg) | Cotton Effect |

| (R)-enantiomer | CD | 245 | +15,000 | - | Positive |

| (S)-enantiomer | CD | 245 | -15,000 | - | Negative |

| (R)-enantiomer | ORD | 260 (Peak) | - | +50 | Positive |

| (R)-enantiomer | ORD | 230 (Trough) | - | -45 | Positive |

| (S)-enantiomer | ORD | 260 (Trough) | - | -50 | Negative |

| (S)-enantiomer | ORD | 230 (Peak) | - | +45 | Negative |

Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the principles of CD and ORD spectroscopy as applied to the chirality assessment of this compound. Actual experimental values may vary.

Theoretical and Computational Studies on Methyl 4 1 Amino 2,2,2 Trifluoroethyl Benzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

No specific quantum chemical calculations detailing the electronic structure and reactivity of Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate have been found in the reviewed literature. Such studies would typically involve the use of ab initio and semi-empirical methods to determine molecular orbital energies, electron density distribution, and electrostatic potential maps. These calculations would provide insights into the molecule's reactivity, including identifying potential sites for electrophilic and nucleophilic attack. Reactivity descriptors such as chemical potential and hardness could also be derived to quantify its behavior in chemical reactions.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

There are no specific Density Functional Theory (DFT) studies available that report on the ground state geometries and energetics of this compound. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are powerful tools for optimizing molecular geometries to their lowest energy state. nih.gov These studies would yield precise bond lengths, bond angles, and dihedral angles. Furthermore, calculations of thermodynamic properties like the enthalpy of formation and Gibbs free energy would provide a quantitative measure of the molecule's stability.

Investigation of Intermolecular Interactions and Self-Assembly Properties

Specific investigations into the intermolecular interactions and self-assembly properties of this compound are not documented in the current literature. For similar molecules, studies have identified various non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern their supramolecular structures. nih.govresearchgate.net Computational methods could be employed to model these interactions and predict the most stable crystal packing arrangements or the behavior of the molecule in solution.

Elucidation of Reaction Mechanisms via Transition State Calculations

No studies elucidating the reaction mechanisms involving this compound through transition state calculations were found. This type of computational analysis is crucial for understanding the step-by-step pathway of a chemical reaction. By locating the transition state structures and calculating their energies, the activation energy barrier for a reaction can be determined, providing insight into the reaction kinetics. mdpi.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

There is a lack of published research on the prediction of spectroscopic parameters for this compound and their comparison with experimental data. Theoretical calculations can predict various spectroscopic properties, including NMR chemical shifts, infrared vibrational frequencies, and UV-Vis electronic transitions. Comparing these predicted spectra with experimentally obtained data is a vital step in validating the computational models and confirming the molecular structure.

Future Research Directions and Emerging Methodologies

Integration of Flow Chemistry for Enhanced Synthetic Efficiency and Scalability

The transition from traditional batch synthesis to continuous flow processes represents a significant opportunity for the production of trifluoromethylated compounds like Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate. acs.org Flow chemistry offers numerous advantages, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety when handling hazardous reagents or intermediates. polyu.edu.hk

For the synthesis of α-trifluoromethylamines, flow chemistry can address challenges associated with gas-liquid reactions, such as those involving gaseous reagents like fluoroform, by improving interfacial contact and enabling safe handling of toxic or unstable intermediates. polyu.edu.hknih.gov Researchers have successfully demonstrated the continuous flow synthesis of various fluorinated molecules, including α-amino acids and trifluoromethylthiolated esters, highlighting the potential for developing a telescoped, multi-step flow process starting from readily available materials. acs.orgchemistryviews.org Such a system for this compound could streamline production, minimize intermediate purification steps, and facilitate large-scale manufacturing. acs.orgchemistryviews.org The inherent scalability of flow reactors would allow for a more seamless transition from laboratory-scale synthesis to industrial production. chemistryviews.org

Table 1: Comparison of Batch vs. Flow Chemistry for Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient due to high surface-area-to-volume ratio |

| Mass Transfer | Can be limited, especially in multiphasic systems | Significantly enhanced, improving reaction rates |

| Safety | Higher risk with hazardous materials due to large volumes | Improved safety by using small reactor volumes and enabling on-demand generation of unstable intermediates |

| Scalability | Often requires re-optimization of reaction conditions | More straightforward, linear scalability |

| Process Control | Less precise control over temperature and residence time | Precise and automated control over reaction parameters |

Sustainable and Green Chemistry Approaches in Synthesis and Derivatization

Future synthetic strategies for this compound will increasingly focus on green chemistry principles to minimize environmental impact. This involves the use of environmentally benign solvents, atom-economic reactions, and energy-efficient processes. advanceseng.com

One promising area is the use of photocatalysis under visible light, which aligns with sustainable chemistry by avoiding harsh reaction conditions and toxic reagents. advanceseng.com Researchers have developed photocatalytic methods for introducing trifluoromethyl groups into organic compounds using readily available and inexpensive building blocks. advanceseng.com These methods often operate at room temperature and are compatible with a wide range of functional groups, offering a milder alternative to traditional fluorination techniques. advanceseng.comrsc.org Furthermore, the development of biocatalytic methods, such as using evolved enzymes for asymmetric N-H carbene insertion, presents a highly sustainable and efficient route to enantioenriched α-trifluoromethylated amines. acs.org Applying these green approaches could lead to more sustainable manufacturing processes with reduced waste and energy consumption. advanceseng.comchemcopilot.com

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Table 2: Impact of AI/ML in Chemical Synthesis

| Area of Impact | Description |

|---|---|

| Reaction Prediction | Accurately predicts the major product and potential side products of unknown reactions. cam.ac.uk |

| Route Design | Proposes multi-step synthetic pathways to a target molecule from available starting materials. chemcopilot.com |

| Condition Optimization | Suggests optimal reaction parameters (temperature, solvent, catalyst) to maximize yield and selectivity. chemcopilot.comnih.gov |

| Sustainability | Guides chemists toward greener synthetic routes by evaluating atom economy, toxicity, and waste generation. chemcopilot.com |

Exploration of Novel Catalytic Systems for Stereocontrol and Functionalization

Achieving high levels of stereocontrol is a critical challenge in the synthesis of chiral α-trifluoromethyl amines. Future research will focus on the discovery and development of novel catalytic systems capable of delivering high enantioselectivity. Significant progress has been made in the catalytic asymmetric synthesis of these compounds through methods like the reduction of trifluoromethyl-substituted imines and the addition of nucleophiles to trifluoromethyl imines. nih.gov

Recent breakthroughs include the development of chiral organic catalysts for the highly enantioselective isomerization of trifluoromethyl imines. brandeis.edunih.gov Additionally, metal-based catalysts, such as those employing titanium, copper, or nickel complexes with chiral ligands, have proven effective for asymmetric fluorination and trifluoromethylation reactions. acs.org The exploration of multifunctional catalyst systems and biocatalysts, like laboratory-evolved enzymes, opens new avenues for achieving precise stereocontrol under mild conditions. acs.orgacs.org The application of these advanced catalytic strategies will be instrumental in producing enantiomerically pure forms of this compound and its derivatives for potential applications.

Development of Advanced Analytical Tools for In Situ Reaction Monitoring

The development of robust and efficient synthetic processes relies heavily on the ability to monitor reactions in real-time. Advanced process analytical technology (PAT) is crucial for understanding reaction kinetics, identifying intermediates, and optimizing conditions on-the-fly. hidenanalytical.com

Q & A

Q. What are the key steps and reagents for synthesizing Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate?

- Methodological Answer : The synthesis typically involves introducing trifluoroethyl and amino groups to a benzoate backbone. Key steps include:

- Intermediate preparation : Use of 4-aminobenzoate derivatives as starting materials.

- Functionalization : Trifluoroethylation via nucleophilic substitution or reductive amination under controlled temperatures (e.g., 0–50°C).

- Catalysts : Palladium or copper catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) .

- Purification : Column chromatography or recrystallization to achieve >95% purity (confirmed via HPLC) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR for structural confirmation, with trifluoroethyl (-CF₃) groups showing distinct ¹⁹F NMR signals .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₀H₉F₃NO₂, ~244.18 g/mol) .

- IR spectroscopy : Identification of ester (C=O, ~1700 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups .

Q. How do the functional groups in this compound influence its chemical reactivity?

- Methodological Answer :

- Amino group : Participates in nucleophilic reactions (e.g., acylation, Schiff base formation).

- Trifluoroethyl group : Enhances lipophilicity and metabolic stability via electron-withdrawing effects.

- Ester group : Susceptible to hydrolysis under acidic/basic conditions, enabling prodrug strategies .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

- Methodological Answer :

- Molecular docking : Simulate interactions with enzymes (e.g., kinases) using software like AutoDock or Schrödinger. The trifluoroethyl group may enhance binding affinity to hydrophobic pockets .

- QSAR studies : Correlate structural descriptors (e.g., logP, polar surface area) with observed biological activities (e.g., IC₅₀ values) .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.

- Temperature control : Low temperatures (-10°C) minimize side reactions during trifluoroethylation.

- Catalyst screening : Test Pd(OAc)₂/Xantphos systems for efficient C-N bond formation .

Q. How do researchers investigate the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- In vitro assays : Incubate with liver microsomes to measure CYP450-mediated degradation.

- LC-MS/MS analysis : Quantify parent compound and metabolites (e.g., hydrolyzed benzoic acid derivatives) .

- Comparative studies : Benchmark against non-fluorinated analogs to assess trifluoromethyl’s impact on half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.